molecular formula C8H6F4S B1446493 3-Fluoro-5-trifluoromethylthioanisole CAS No. 1414870-73-7

3-Fluoro-5-trifluoromethylthioanisole

Cat. No.: B1446493
CAS No.: 1414870-73-7
M. Wt: 210.19 g/mol
InChI Key: UVVGNQLTZPLCPN-UHFFFAOYSA-N
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Description

3-Fluoro-5-trifluoromethylthioanisole is an organofluorine compound with the molecular formula C8H5F4OS. . The presence of both fluorine and trifluoromethyl groups in its structure makes it a compound of interest due to the unique properties these groups impart.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reagents such as Togni’s reagents under transition-metal-free conditions . The reaction conditions often involve the use of a base and a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of 3-Fluoro-5-trifluoromethylthioanisole may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for scalability, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-trifluoromethylthioanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluoromethyl derivatives.

    Substitution: Various substituted anisole derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-trifluoromethylthioanisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroanisole: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-Trifluoromethylthioanisole: Lacks the fluorine atom, affecting its reactivity and applications.

    3,5-Difluoroanisole: Contains two fluorine atoms but no trifluoromethyl group, leading to different biological activities.

Uniqueness

3-Fluoro-5-trifluoromethylthioanisole is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVGNQLTZPLCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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